molecular formula C24H25N3O2 B594067 (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone CAS No. 1228168-22-6

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone

Cat. No. B594067
CAS RN: 1228168-22-6
M. Wt: 387.483
InChI Key: SPYMQKUTHFLOAK-UHFFFAOYSA-N
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Description

“(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone” is a chemical compound with the molecular formula C24H25N3O2 . It belongs to the family of 1,2,3,4-Tetrahydrobenzo [h] [1,6]naphthyridines .


Synthesis Analysis

The synthesis of similar compounds was envisaged through a three-step sequence involving an initial Povarov multicomponent reaction between the known cyclic enamide, ethyl 4-aminobenzoate, and the aromatic aldehydes, under Sc (OTf) 3 catalysis in acetonitrile . In another synthesis process, iminium salts were obtained by interaction of benzonaphthyridines with DIAD, and these salts reacted with substituted indoles at the second stage .

Scientific Research Applications

Cancer Treatment Potential Naphthyridine derivatives, such as the compound (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, exhibit significant anticancer activity. They induce necroptosis at low concentrations and apoptosis at higher concentrations in melanoma cell lines, indicating potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Structural Exploration and Synthesis The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has been synthesized and structurally characterized. The stability of the molecule is enhanced by inter and intra-molecular hydrogen bonds, showcasing the importance of molecular interactions in the solid state of the crystal (Prasad et al., 2018).

Development of New Heterocyclic Systems Methods have been developed for synthesizing new heterocyclic systems based on specific naphthyridine derivatives, showing the versatility and potential of these compounds in generating novel structures with possibly varied applications (Sirakanyan et al., 2018).

Antitumor Activity Compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition of the proliferation of various cancer cell lines, reinforcing the potential of naphthyridine derivatives in antitumor applications (Tang & Fu, 2018).

Green Chemistry and Synthesis Studies have focused on developing green chemistry approaches for the synthesis of heterocyclic compounds, emphasizing the use of non-toxic solvents and conditions that align with principles of sustainability and environmental friendliness (Kamalifar & Kiyani, 2019).

properties

IUPAC Name

(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(27-12-14-29-15-13-27)23-19-8-4-5-9-21(19)25-22-10-11-26(17-20(22)23)16-18-6-2-1-3-7-18/h1-9H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYMQKUTHFLOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)N4CCOCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673107
Record name (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone

CAS RN

1228168-22-6
Record name (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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